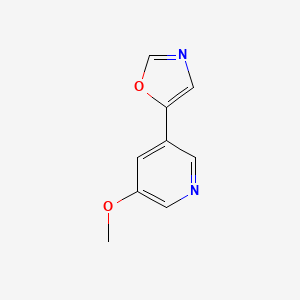
N'-Butyl-N-methyl-N-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Butyl-N-methyl-N-phenylthiourea is an organosulfur compound belonging to the class of thioureas. It is characterized by the presence of a butyl group, a methyl group, and a phenyl group attached to the nitrogen atoms of the thiourea moiety. Thioureas are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-Butyl-N-methyl-N-phenylthiourea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, allowing for the synthesis of N-substituted ureas in good to excellent yields with high chemical purity. The reaction conditions promote unique substrate selectivity from a mixture of two amines.
Industrial Production Methods
Industrial production of N’-Butyl-N-methyl-N-phenylthiourea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. Although this method is not environmentally friendly or safe, it is still widely used due to its efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Butyl-N-methyl-N-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-Butyl-N-methyl-N-phenylthiourea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases due to its diverse biological activities.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
Wirkmechanismus
The mechanism of action of N’-Butyl-N-methyl-N-phenylthiourea involves its interaction with molecular targets and pathways in biological systems. For example, it can inhibit enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s effects are mediated through its ability to form stable complexes with metal ions and its interaction with cellular proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylthiourea: An organosulfur compound with a phenyl ring, known for its ability to taste bitter or tasteless depending on genetic makeup.
Thiourea: A simpler thiourea derivative with a wide range of applications in organic synthesis and industry.
Uniqueness
N’-Butyl-N-methyl-N-phenylthiourea is unique due to the presence of the butyl, methyl, and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
502748-43-8 |
|---|---|
Molekularformel |
C12H18N2S |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
3-butyl-1-methyl-1-phenylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
IWNDHPIGABNUAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)N(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)


![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)


![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
![Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-](/img/structure/B14244587.png)
